molecular formula C8H4F2O2 B1585690 3,4-Difluorophenylglyoxal hydrate CAS No. 79784-34-2

3,4-Difluorophenylglyoxal hydrate

Cat. No. B1585690
CAS RN: 79784-34-2
M. Wt: 170.11 g/mol
InChI Key: VZRYIZGMQICGSF-UHFFFAOYSA-N
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Description

3,4-Difluorophenylglyoxal hydrate is a chemical compound with the molecular formula C8H6F2O3 . It has a molecular weight of 188.13 . This compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4F2O2.H2O/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-4H;1H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Anticonvulsant Activity

A study explored the synthesis and anticonvulsant activity of new bishydrazones derived from 3,4-dipropyloxythiophene. This research demonstrates the potential of 3,4-dipropyloxythiophene derivatives in developing anticonvulsant drugs, suggesting possible applications for 3,4-difluorophenylglyoxal hydrate in this field (Kulandasamy, Adhikari, & Stables, 2009).

Polymer Semiconductors

Poly(3-{[2-(2-methoxyethoxy)ethoxy]methyl}thiophene-2,5-diyl) (P3MEEMT), a new polythiophene derivative, has been studied for its use in organic electrochemical transistors. This research indicates the broader potential of thiophene derivatives, which could include this compound, in the development of advanced semiconductor materials (Flagg et al., 2019).

Fluorinated Amino Acids in Protein Engineering

Research on the physicochemical properties of fluorinated amino acids, like 4-monofluoroethylglycine and 4,4-difluoroethylglycine, has implications for protein engineering. This suggests that derivatives of fluorophenylglyoxal, such as this compound, could play a role in modifying proteins for enhanced biological or pharmacological properties (Samsonov et al., 2009).

Hydration Equilibrium in Chemistry

Studies on the hydration equilibrium of α-dicarbonyl compounds, including glyoxal and methylglyoxal, provide insights into the chemical behavior of related compounds in aqueous environments. This can help in understanding the hydration and reactivity of this compound in various chemical processes (Montoya & Mellado, 1994).

Polymer Crystallinity and Hydration

Studies on polymers like poly(3-hexylthiophene-2,5-diyl) (P3HT) and their hydration properties have relevance in polymer science. This research could inform the understanding of similar thiophene-based compounds like this compound in terms of their hydration behavior and potential applications in material science (Flagg et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, which indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(3,4-difluorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O2.H2O/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-4H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYIMFMDGMXVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C=O)F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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